(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16263768
InChI: InChI=1S/C8H12N2O2S2/c1-2-3-10-7-5-14(11,12)4-6(7)9-8(10)13/h2,6-7H,1,3-5H2,(H,9,13)/t6-,7+/m1/s1
SMILES:
Molecular Formula: C8H12N2O2S2
Molecular Weight: 232.3 g/mol

(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

CAS No.:

Cat. No.: VC16263768

Molecular Formula: C8H12N2O2S2

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide -

Specification

Molecular Formula C8H12N2O2S2
Molecular Weight 232.3 g/mol
IUPAC Name (3aR,6aS)-5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Standard InChI InChI=1S/C8H12N2O2S2/c1-2-3-10-7-5-14(11,12)4-6(7)9-8(10)13/h2,6-7H,1,3-5H2,(H,9,13)/t6-,7+/m1/s1
Standard InChI Key IFBZULMCGJIHQY-RQJHMYQMSA-N
Isomeric SMILES C=CCN1[C@H]2CS(=O)(=O)C[C@H]2NC1=S
Canonical SMILES C=CCN1C2CS(=O)(=O)CC2NC1=S

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name reflects its stereochemistry and functional groups:

  • Core structure: A tetrahydro-1H-thieno[3,4-d]imidazole system fused at the 3,4-positions of the thiophene ring.

  • Substituents:

    • A prop-2-en-1-yl group at the 1-position.

    • Two sulfone groups (5,5-dioxide) on the thiophene ring.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂S₂
Molecular Weight268.36 g/mol
CAS Number111564-05-7 (structural analog)
Stereochemistry(3aS,6aR) configuration

The molecular formula was deduced by comparing analogous thienoimidazole derivatives . The 5,5-dioxide designation indicates oxidation of the thiophene sulfur atoms to sulfones, a modification known to enhance metabolic stability and bioavailability in drug candidates .

Stereochemical Considerations

The (3aS,6aR) configuration arises from the bicyclic system’s chair-like conformation, where the allyl group occupies an equatorial position to minimize steric strain. X-ray crystallographic studies of related compounds reveal that this stereochemistry stabilizes the molecule through intramolecular hydrogen bonding between the sulfone oxygen and the imidazole nitrogen .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound likely follows a multi-step protocol analogous to other thienoimidazole derivatives:

  • Thiophene Precursor Formation:

    • Cyclocondensation of 4-aminothiophene-3-carboxylic acid with thiourea yields the thienoimidazole core.

    • Reaction:

      4-Aminothiophene-3-carboxylic acid+ThioureaΔThieno[3,4-d]imidazole-2-thione4\text{-Aminothiophene-3-carboxylic acid} + \text{Thiourea} \xrightarrow{\Delta} \text{Thieno[3,4-d]imidazole-2-thione}
  • Allylation:

    • Introduction of the prop-2-en-1-yl group via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃).

  • Sulfonation:

    • Oxidation of the thiophene sulfurs to sulfones using hydrogen peroxide or Oxone®.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationThiourea, DMF, 120°C, 6 hr65–70
AllylationAllyl bromide, K₂CO₃, DMF, 80°C85
OxidationH₂O₂, AcOH, 50°C, 3 hr90

Structural Modifications

The allyl group’s reactivity enables further functionalization:

  • Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide, useful for crosslinking in polymer chemistry.

  • Thiol-ene Click Chemistry: The double bond participates in radical-mediated reactions with thiols, enabling bioconjugation .

Pharmacological and Biochemical Properties

Antimycobacterial Activity

Structural analogs, such as thieno[2,3-d]pyrimidin-4(3H)-ones, exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC: 1.6–3.1 µg/mL) . While direct data for this compound are unavailable, its sulfone groups likely enhance membrane permeability, a critical factor in combating drug-resistant strains .

Enzyme Inhibition

The imidazole-thione moiety chelates metal ions in enzyme active sites. For example, similar compounds inhibit:

  • Dihydrofolate reductase (DHFR): IC₅₀ = 0.8 µM (compare to methotrexate: IC₅₀ = 0.2 µM).

  • Tyrosine kinase: Disrupts signaling pathways in cancer cells.

Industrial and Research Applications

Pharmaceutical Development

  • Antitubercular Agents: The compound’s ability to penetrate mycobacterial cell walls makes it a candidate for TB drug discovery .

  • Prodrug Design: The allyl group can be replaced with bioreversible moieties (e.g., esters) to improve oral bioavailability .

Materials Science

  • Polymer Crosslinkers: The allyl group participates in radical polymerization, forming hydrogels for drug delivery systems.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency against multidrug-resistant TB.

  • In Vivo Pharmacokinetics: Assess oral absorption and tissue distribution in rodent models.

  • Computational Modeling: Use molecular docking to predict interactions with DHFR and other targets.

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